5-Fluorothiazolo[5,4-b]pyridin-2-amine
Overview
Description
5-Fluorothiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family This compound is characterized by the presence of a thiazole ring fused to a pyridine ring, with a fluorine atom at the 5-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorothiazolo[5,4-b]pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoropyridin-3-amine.
Formation of Thiazole Ring: The 6-fluoropyridin-3-amine is reacted with potassium thiocyanate in acetic acid at 0°C. Bromine is then added dropwise to the reaction mixture, which is stirred at room temperature for several hours.
Cyclization: The reaction mixture is heated to 85°C to facilitate the cyclization process, forming the thiazole ring fused to the pyridine ring.
Isolation: The product is isolated by filtration and purified to obtain this compound as a yellow solid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluorothiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms in the thiazole ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .
Scientific Research Applications
5-Fluorothiazolo[5,4-b]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a phosphoinositide 3-kinase inhibitor, which is relevant in cancer research.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Drug Discovery: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Fluorothiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets, such as phosphoinositide 3-kinase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluorothiazolo[5,4-b]pyridin-2-amine
- Thiazolo[4,5-b]pyridines
- Thiazolo[5,4-b]pyridine derivatives with different substituents
Uniqueness
5-Fluorothiazolo[5,4-b]pyridin-2-amine is unique due to the presence of the fluorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and can improve its binding affinity to molecular targets compared to non-fluorinated analogs .
Properties
IUPAC Name |
5-fluoro-[1,3]thiazolo[5,4-b]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWXDFVOMBJLLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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